Tilnoprofen arbamel

Description

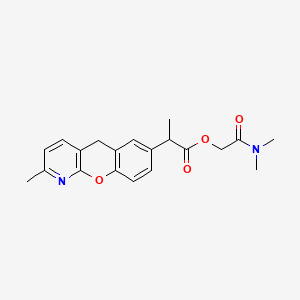

Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKRMJAETCUYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048852 | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118635-52-2 | |

| Record name | Tilnoprofen arbamel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilnoprofen arbamel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILNOPROFEN ARBAMEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Classification of Tilnoprofen Arbamel

International Nonproprietary Name (INN) Designations and Synonyms

Tilnoprofen arbamel is the designated International Nonproprietary Name (INN), providing a unique and globally recognized identifier for this chemical substance. ncats.io In addition to its INN, the compound is known by several synonyms, which have been used in research and development contexts. These include Mepranoprofen arbamel, Y-23023, and N,N-DCDBPA. nih.govebi.ac.uk The systematic chemical name for Tilnoprofen arbamel is N,N-Dimethylcarbamoylmethyl alpha,2-dimethyl-5H- Current time information in Crittenden County, US.- benzopyrano[2,3-b]pyridine-7-acetate. ncats.io

| Identifier Type | Name |

| INN | Tilnoprofen arbamel |

| Synonym | Mepranoprofen arbamel |

| Development Code | Y-23023 |

| Abbreviation | N,N-DCDBPA |

| Systematic Name | N,N-Dimethylcarbamoylmethyl alpha,2-dimethyl-5H- Current time information in Crittenden County, US.- benzopyrano[2,3-b]pyridine-7-acetate |

Classification as a Prodrug within Pharmaceutical Sciences

Tilnoprofen arbamel is classified as a prodrug. ncats.io A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. This approach is often employed to improve drug delivery, bioavailability, or to reduce side effects. In the case of Tilnoprofen arbamel, it is designed to be rapidly hydrolyzed in the body into its active metabolite, Tilnoprofenic acid (also known as Y-9223). ncats.io This metabolic conversion is a critical step for the compound to exert its therapeutic effects.

Pharmacological Classification: Non-Steroidal Anti-Inflammatory Drug (NSAID) Subgroup

Pharmacologically, Tilnoprofen arbamel is classified as a non-steroidal anti-inflammatory drug (NSAID). ncats.io Its active metabolite, Tilnoprofenic acid, functions as a cyclo-oxygenase (COX) inhibitor. ncats.io By inhibiting COX enzymes, Tilnoprofenic acid blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Research has also indicated that Tilnoprofenic acid can inhibit the production of interleukin-6 (IL-6), a cytokine involved in inflammatory processes, by suppressing the expression of IL-6 mRNA. ncats.io

Historical Context of Development and Original Therapeutic Focus

Mechanistic Investigations of Tilnoprofen Arbamel and Tilnoprofenic Acid

Similarly, specific data characterizing the cyclooxygenase (COX-1 and COX-2) inhibition profiles of Tilnoprofenic acid, its precise impact on eicosanoid biosynthesis pathways, and any subsequent immunomodulatory effects or cytokine regulation could not be located in publicly accessible scientific literature.

Therefore, it is not possible to provide a thorough and informative article that adheres to the provided structure and content requirements at this time.

Mechanistic Investigations of Tilnoprofen Arbamel and Tilnoprofenic Acid

Immunomodulatory Effects and Cytokine Regulation

Inhibition of Interleukin-6 (IL-6) Biosynthesis in Human Peripheral Blood Mononuclear Cells

Tilnoprofen arbamel functions as a prodrug, being rapidly hydrolyzed in the body to its active metabolite, tilnoprofenic acid. It is this active form that exerts the primary pharmacological effects. Research has demonstrated that tilnoprofenic acid is a potent inhibitor of cyclooxygenase (COX), an enzyme crucial in the inflammatory cascade.

A key aspect of its anti-inflammatory profile is the inhibition of interleukin-6 (IL-6) production. Studies utilizing human peripheral blood mononuclear cells have shown that tilnoprofenic acid effectively suppresses the biosynthesis of IL-6. This inhibition has been observed in both mitogen-stimulated adherent and non-adherent cell populations derived from these mononuclear cells. The mechanism of this inhibition appears to be at the transcriptional level, as evidenced by Northern blotting techniques which revealed a reduction in the expression of IL-6 mRNA following treatment with tilnoprofenic acid. This indicates that the compound prevents the synthesis of IL-6 before it can be translated into the pro-inflammatory protein.

It is noteworthy that while the inhibition of prostaglandin (B15479496) E2 (PGE2) production is a known effect of COX inhibitors, the suppression of IL-6 by tilnoprofenic acid and other similar agents does not appear to be solely dependent on this pathway. While PGE2 can slightly induce IL-6 production, and antibodies against PGE2 can partially block its formation, the extent of IL-6 inhibition by these drugs suggests the involvement of other mediators or mechanisms of action beyond the suppression of prostaglandin synthesis.

Investigation of Downstream Signaling Pathways Related to IL-6 Suppression

Currently, there is a lack of specific research detailing the direct impact of tilnoprofen arbamel or tilnoprofenic acid on the downstream signaling pathways that are modulated as a consequence of IL-6 suppression. However, understanding the general mechanisms of IL-6 signaling provides a framework for the potential downstream effects of its inhibition.

Interleukin-6 typically exerts its effects through a receptor complex consisting of the IL-6 receptor (IL-6R) and a signal-transducing subunit, glycoprotein (B1211001) 130 (gp130). This interaction activates intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, and the mitogen-activated protein kinase (MAPK) pathway. Activation of these pathways leads to the transcription of a wide array of genes involved in inflammation, immune response, and cellular proliferation.

By inhibiting the biosynthesis of IL-6, tilnoprofenic acid would consequently prevent the activation of these downstream pathways. This would lead to a reduction in the expression of IL-6-dependent genes, which include those encoding for acute phase proteins, adhesion molecules, and other pro-inflammatory cytokines. This interruption of the IL-6 signaling cascade is a critical component of the anti-inflammatory effects of the drug. Further research is necessary to elucidate the specific interactions of tilnoprofenic acid with these signaling components beyond the initial suppression of IL-6 production.

Nitric Oxide (NO) Generation and Bioactivity Associated with Prodrug Design

Recent innovations in drug design have explored the development of nitrate (B79036) prodrugs capable of releasing nitric oxide (NO) in a controlled and selective manner. Tilnoprofen arbamel has been identified as a compound that can be formulated as such a prodrug. This design aims to harness the therapeutic benefits of NO while mitigating the side effects associated with conventional nitrate vasodilators.

Mechanisms of Controlled Nitric Oxide Release In Vivo

A key feature of these novel nitrate prodrugs, including those based on tilnoprofen arbamel, is their ability to release nitric oxide in a controlled fashion. This is achieved through a design that slows the absorption of the prodrug compared to both the parent drug and traditional nitrate vasodilators. This slower absorption rate is a critical factor in preventing a rapid, uncontrolled release of NO, which can lead to undesirable systemic effects. The bond between the nitrate moiety and the parent drug is designed to be hydrolyzable in vivo, either through metabolic or enzymatic activity, ensuring the gradual release of nitric oxide.

Role of Erythrocytic Carriers and Nitrosohemoglobin (SNO-Hb) Formation

An important aspect of the selective bioactivity of these nitrate prodrugs is their interaction with erythrocytes. These compounds are designed to utilize the specific nitric oxide carrier system present in red blood cells. By releasing NO in proximity to or within erythrocytes, the prodrugs facilitate the formation of nitrosohemoglobin (SNO-Hb). This mechanism allows for the transport and targeted delivery of nitric oxide throughout the body, enhancing its therapeutic effects in specific tissues while minimizing systemic exposure.

Pharmacological Differentiation from Classic Nitrate Vasodilators Regarding Hypotensive Effects

A significant advantage of this controlled-release nitrate prodrug design is the avoidance of the marked hypotensive activity characteristic of classic nitrate vasodilators. The slow absorption and controlled release of nitric oxide prevent the sudden and widespread vasodilation that leads to a sharp drop in blood pressure. This pharmacological differentiation makes these compounds suitable for chronic administration of low doses of nitric oxide, allowing for the therapeutic benefits of NO to be realized without the dose-limiting side effects of traditional nitrate therapies.

Pharmacokinetic Research and Biotransformation Studies

Absorption Kinetics of Tilnoprofen Arbamel Prodrug

Tilnoprofen arbamel (also known as Y-23023) is designed for oral administration and demonstrates rapid absorption from the gastrointestinal tract. Following absorption, it undergoes swift hydrolysis to its active metabolite, M1 (α,2-dimethyl-5H- targetmol.combenzopyrano[2,3-b]pyridine-7-acetic acid).

Pharmacokinetic studies in rats have provided insights into the absorption kinetics of the active metabolite M1 after oral administration of the prodrug. These studies have shown that M1 reaches its maximum concentration (Cmax) in plasma relatively quickly, indicating efficient conversion of the prodrug. The absorption and subsequent biotransformation lead to systemically available active compound that can exert its therapeutic effects.

Detailed pharmacokinetic parameters for the active metabolite M1 in rats are presented below:

| Parameter | Plasma | Polymorphonuclear Leucocytes (PMNs) |

| Cmax | 1.13 µg/mL | 11.1 ng/10⁸ cells |

| tmax | 1 hour | 1 hour |

| AUC | 5.45 µg·h/mL | 58.6 ng·h/10⁸ cells |

Distribution Profile and Tissue Accumulation Studies

Following its formation, the active metabolite M1 distributes into various tissues. Studies have particularly focused on its accumulation in polymorphonuclear leucocytes (PMNs), which are key cells involved in the inflammatory process. The concentration of M1 in these cells is a significant indicator of the drug's potential to target sites of inflammation.

Research in rats has shown that the ratio of M1 concentration in PMNs to that in plasma is approximately 2.8 times that of indomethacin (B1671933), another non-steroidal anti-inflammatory drug. This suggests a greater association of M1 with PMNs, which could imply a targeted delivery to inflamed tissues.

While the accumulation in inflammatory cells is a key finding, comprehensive studies detailing the broader tissue distribution profile and accumulation in other major organs are not extensively available in publicly accessible literature.

Comprehensive Analysis of Metabolic Fate and Excretion Pathways

The primary metabolic fate of tilnoprofen arbamel is its rapid hydrolysis to the active form, M1. This biotransformation is a critical step for the drug's activity.

However, a comprehensive analysis detailing the subsequent metabolic fate of M1 and the complete excretion pathways for the compound and its metabolites is not well-documented in available scientific literature. Typically, such studies would involve radiolabeling the compound to trace its path through the body, identifying all significant metabolites, and quantifying their excretion in urine and feces. The discontinuation of the drug's development may have limited the extent of publicly available research in this specific area.

Prodrug Design Principles and Their Influence on In Vivo Bioavailability

The design of a prodrug like tilnoprofen arbamel is a strategic approach to enhance the pharmaceutical properties of a parent drug. medkoo.comnih.gov The core principle is to chemically modify the active molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, and then to ensure it is efficiently converted back to the active form in the body. medkoo.com

In the case of tilnoprofen arbamel, the "arbamel" moiety (N,N-Dimethylcarbamoylmethyl) is attached to the parent tilnoprofen molecule. This ester linkage is designed to be cleaved by esterase enzymes that are abundant in the body, particularly in the plasma and liver. This rapid cleavage facilitates the quick release of the active tilprofenic acid (M1) into the systemic circulation.

The primary goals of creating a prodrug are often to:

Improve Oral Bioavailability: By modifying the physicochemical properties, such as lipophilicity, the prodrug may be more readily absorbed from the gastrointestinal tract than the parent drug.

Enhance Stability: The prodrug form can protect the active drug from degradation in the stomach's acidic environment.

Increase Patient Compliance: Improved bioavailability can sometimes lead to a reduced dosing frequency. targetmol.com

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Key Structural Motifs for Cyclooxygenase Inhibition

Tilnoprofen arbamel itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. Its therapeutic effect stems from its active metabolite, Tilnoprofenic Acid (alpha,2-dimethyl-5H- nih.govbenzopyrano[2,3-b]pyridine-7-acetic acid), which acts as a cyclooxygenase inhibitor. nih.gov The core structure of Tilnoprofenic Acid features a complex system of benzopyrano and pyridine (B92270) rings, along with an acetic acid moiety nih.govuni-goettingen.de.

Analysis of Prodrug Moiety Modifications on Activation and Release Kinetics

Tilnoprofen arbamel is characterized as an N,N-dimethylcarbamoylmethyl ester of Tilnoprofenic Acid nih.govgoogleapis.com. This ester linkage constitutes the prodrug moiety, designed to facilitate improved delivery and efficacy compared to the active drug itself googleapis.com. Upon administration, Tilnoprofen arbamel undergoes rapid hydrolysis to release the active Tilnoprofenic Acid nih.gov.

The "arbamel" part of the molecule, specifically the N,N-dimethylcarbamoylmethyl group, plays a critical role in the prodrug's activation and release kinetics. Modifications to this ester moiety would directly influence the rate and extent of hydrolysis, thereby controlling the bioavailability and duration of action of the active Tilnoprofenic Acid. For instance, altering the steric bulk or electronic properties around the ester bond could modulate the enzyme-mediated or chemical hydrolysis rates in vivo. Such modifications are typically explored to optimize factors like absorption, distribution, and sustained release profiles. While specific data on various prodrug moiety modifications for Tilnoprofen arbamel are not detailed in public records, studies in prodrug design generally involve synthesizing analogues with different ester linkages (e.g., varying alkyl groups, adding electron-withdrawing/donating substituents) and evaluating their hydrolysis half-lives and active drug release rates in vitro (e.g., in plasma or liver homogenates) and in vivo.

An illustrative example of how prodrug modification data might be presented is shown below, demonstrating the potential impact of different prodrug moieties on hydrolysis half-life and active drug release.

Illustrative Table 1: Impact of Prodrug Moiety Modifications on Hydrolysis Kinetics

| Prodrug Analogue | Prodrug Moiety | Hydrolysis Half-Life (t½ in plasma) | Active Drug Release Rate (Relative) |

| Tilnoprofen arbamel | N,N-Dimethylcarbamoylmethyl ester | Rapid (e.g., < 10 min) | High |

| Analogue A | Ethyl ester | Moderate (e.g., 30-60 min) | Medium |

| Analogue B | Pivaloyloxymethyl ester | Slow (e.g., > 120 min) | Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like Tilnoprofen arbamel and its active metabolite, Tilnoprofenic Acid, QSAR models would be invaluable for predicting the potency of new analogues against cyclooxygenase enzymes (e.g., IC50 values for COX-1 and COX-2 inhibition).

In the context of Tilnoprofenic Acid, QSAR studies would involve:

Descriptor Calculation: Computing various molecular descriptors for Tilnoprofenic Acid and its hypothetical analogues. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., fragment counts), 2D (e.g., topological indices, electronic properties like logP, polar surface area), or 3D (e.g., steric and electrostatic fields from CoMFA/CoMSIA).

Activity Data Collection: Obtaining experimental biological activity data, such as IC50 values for COX inhibition, for the set of compounds.

Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares, neural networks) to build a predictive model correlating the descriptors with the observed biological activity.

Validation: Rigorously validating the QSAR model using internal (e.g., leave-one-out cross-validation) and external test sets to ensure its robustness and predictive power within its domain of applicability.

Such models enable the prediction of biological activity for un-synthesized compounds, guiding the design of new analogues with potentially improved potency or selectivity profiles. While specific QSAR models for Tilnoprofen arbamel are not publicly detailed, the application of such methodologies is standard practice in drug discovery programs involving NSAIDs.

An illustrative example of QSAR model parameters and their interpretation is provided below.

Illustrative Table 2: Hypothetical QSAR Model Parameters for COX Inhibition

| QSAR Model Parameter | Value | Interpretation |

| R² (Training Set) | 0.85 | Explains 85% of variance in training data |

| Q² (Cross-Validation) | 0.72 | Good internal predictive power |

| R² (External Test Set) | 0.68 | Reasonable external predictive power |

| Optimal LogP Range | 2.5 - 3.5 | Suggests optimal lipophilicity for activity |

| Steric Descriptor (e.g., Verloop) | Positive correlation | Larger substituents in a specific region enhance activity |

Molecular Docking and Dynamics Simulations for Receptor Binding Interactions

Molecular docking and dynamics simulations are powerful computational tools used to elucidate the binding interactions between a ligand (such as Tilnoprofenic Acid) and its target protein (cyclooxygenase enzyme) at an atomic level. These methods provide insights into the preferred binding poses, binding affinities, and the specific amino acid residues involved in the ligand-receptor complex.

For Tilnoprofenic Acid as a COX inhibitor, molecular docking simulations would typically involve:

Enzyme Preparation: Obtaining the 3D structure of the COX enzyme (e.g., COX-1 or COX-2) from databases like the Protein Data Bank (PDB).

Ligand Preparation: Preparing the 3D structure of Tilnoprofenic Acid, including its protonation states.

Docking Calculation: Running docking algorithms to predict how Tilnoprofenic Acid fits into the active site pocket of the COX enzyme. This would identify the most energetically favorable binding poses.

Interaction Analysis: Analyzing the predicted binding poses to identify key interactions, such as hydrogen bonds between the carboxylic acid of Tilnoprofenic Acid and arginine residues (e.g., Arg120) in the COX active site. Hydrophobic interactions involving the benzopyrano and pyridine rings with non-polar residues lining the pocket would also be crucial rna-society.org.

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the ligand-receptor complex in a solvated environment. MD simulations can reveal:

The stability of the predicted binding pose over time.

Conformational changes in the enzyme or ligand upon binding.

The flexibility of the binding site and the ligand.

More accurate binding free energies by accounting for solvent effects and entropic contributions.

These simulations would provide a detailed understanding of why Tilnoprofenic Acid inhibits COX, pinpointing the specific molecular interactions that drive its inhibitory activity. While specific docking or MD simulation data for Tilnoprofen arbamel or Tilnoprofenic Acid are not widely available in the provided search results, these computational techniques are fundamental in understanding the mechanism of action for NSAIDs.

Computational Approaches for Analogue Design and Optimization

Computational approaches play a pivotal role in the design and optimization of new chemical entities, particularly in drug discovery programs like that which led to Tilnoprofen arbamel. By integrating insights from SAR, QSAR, and molecular docking/dynamics, these methods enable the rational design of analogues with improved properties.

Key computational approaches for analogue design and optimization include:

Virtual Screening: This involves computationally screening large libraries of compounds against a target (e.g., COX enzyme) using docking algorithms or pharmacophore models to identify potential binders. This can significantly narrow down the number of compounds to be synthesized and tested experimentally.

De Novo Design: This approach involves building new molecules atom by atom or fragment by fragment within the active site of the target protein, guided by computational algorithms to optimize binding interactions and predicted properties.

Scaffold Hopping: This technique involves replacing the core scaffold of a known active compound (like Tilnoprofenic Acid) with a structurally different but bioisosteric scaffold, while retaining the key pharmacophoric features necessary for activity. This can lead to novel chemical series with potentially improved intellectual property or pharmacokinetic profiles.

Property Prediction: Beyond activity, computational tools are used to predict various ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for new analogues, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. This includes predicting solubility, permeability, metabolic stability, and potential off-target interactions.

Fragment-Based Drug Design (FBDD): While not explicitly mentioned for Tilnoprofen arbamel, FBDD often involves identifying small, weakly binding fragments that interact with specific pockets in the target, and then growing or linking these fragments computationally to create more potent ligands.

These computational strategies allow researchers to explore a vast chemical space efficiently, reducing the time and cost associated with traditional synthesis and experimental testing, and ultimately accelerating the identification of optimized drug candidates.

Preclinical and Translational Therapeutic Research

Anti-inflammatory Efficacy in Animal Models

Tilnoprofen arbamel has been extensively investigated for its anti-inflammatory and analgesic efficacy in various animal models, demonstrating its potential in both acute and chronic inflammatory states.

In acute inflammatory models, specifically the carrageenan-induced paw edema test in rats, Tilnoprofen arbamel (Y-23023) exhibited dose-dependent inhibitory effects. Oral administration of Y-23023 at doses ranging from 0.3 to 3 mg/kg significantly inhibited both hyperalgesia, as measured by the Randall-Selitto method, and paw edema. nih.gov

A notable finding was that Y-23023, when administered at 1 mg/kg orally two hours after carrageenan injection, effectively elevated the reduced pain threshold without concurrently affecting paw edema. This observation suggests that the antinociceptive activity of Y-23023 may not be solely attributable to its anti-inflammatory effects. The analgesic effect is primarily mediated through the inhibition of prostaglandin (B15479496) production. nih.gov

Table 1: Effect of Y-23023 (Tilnoprofen arbamel) on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats

| Dose (mg/kg, p.o.) | Effect on Hyperalgesia (Randall-Selitto method) | Effect on Paw Edema |

| 0.3 - 3 | Dose-dependently inhibited | Dose-dependently inhibited |

| 1 (2 hours post-carrageenan) | Significantly elevated reduced pain threshold | No significant effect |

| Source: nih.gov |

Beyond acute models, Tilnoprofen arbamel (Y-23023) demonstrated potent inhibitory effects on chronic inflammatory pain, specifically in the silver nitrate-induced arthritic pain model. nih.gov

Comparative studies against established NSAIDs revealed that Y-23023 was more potent than diclofenac (B195802) sodium, indomethacin (B1671933), and loxoprofen (B1209778) sodium in suppressing acute and subacute pain. Furthermore, its analgesic and anti-inflammatory activities in adjuvant-induced hyperalgesia and paw swelling models were found to be nearly equipotent to diclofenac sodium and indomethacin, while being more potent than loxoprofen sodium. These results suggest that Y-23023 possesses strong analgesic activity alongside its anti-inflammatory properties. nih.gov

The active metabolite of Y-23023, designated as M1 (Tilnoprofenic acid), exhibited a greater association from blood to polymorphonuclear leukocytes (PMNs) compared to indomethacin. The PMNs/plasma ratio for M1 was approximately 2.8 times higher than that of indomethacin, indicating a potentially favorable distribution to inflammatory sites. nih.gov

Table 2: Comparative Potency of Y-23023 (Tilnoprofen arbamel) in Pain and Inflammatory Models

| Model/Condition | Y-23023 (0.3-10 mg/kg, p.o.) | Diclofenac Sodium | Indomethacin | Loxoprofen Sodium |

| Acute/Subacute Pain Inhibition | More potent | Less potent | Less potent | Less potent |

| Adjuvant-Induced Hyperalgesia/Paw Swelling | Nearly equipotent | Nearly equipotent | Nearly equipotent | More potent |

| Source: nih.gov |

Additionally, Tilnoprofen arbamel has been mentioned in patent literature for the prevention and treatment of various inflammatory diseases, including ulcerative colitis, psoriasis, and asthma, with an indication that it is devoid of typical glucocorticoid side effects.

Research in Rheumatoid Arthritis Models

Tilnoprofen arbamel (Y-23023) was specifically developed for the treatment of pain associated with rheumatoid arthritis. Its efficacy in chronic inflammatory conditions, as demonstrated in models such as silver nitrate-induced arthritic pain and adjuvant-induced hyperalgesia and paw swelling, directly supports its relevance to rheumatoid arthritis. nih.gov The compound is listed as being investigated for chronic rheumatoid arthritis conditions and is included among agents for inflammatory diseases of the musculoskeletal system, which encompasses rheumatoid arthritis. Animal models like collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) are commonly employed to study rheumatoid arthritis and evaluate potential treatments. The demonstrated effects of Tilnoprofen arbamel in adjuvant-induced models are pertinent to its research in rheumatoid arthritis. nih.gov

Exploratory Research into Viral Diseases

Exploratory research has indicated potential applications for Tilnoprofen arbamel in the context of viral diseases. The compound is listed in patent applications for its use in treating viral infections. Furthermore, it is mentioned in patents related to animal models of disorders associated with autoimmune disease or inflammation, which can be induced by viral pathogens. Specific data from the NCATS Inxight Drugs database also links Tilnoprofen arbamel to "MERS Pseudotyped particle entry", suggesting some level of investigation into its interaction or activity in viral contexts.

Investigative Studies in Metabolic Disorders

Tilnoprofen arbamel has been the subject of investigative studies concerning metabolic disorders. A patent (WO2006004803A1) features Tilnoprofen arbamel as a compound for the treatment and prevention of metabolic disorders such as diabetes and obesity. This patent highlights its potential to address conditions stemming from alterations in glucose homeostasis, which can lead to hyperglycemia. The compound is identified as effective, either alone or in combination with other agents, in the treatment, reduction, or prevention of such disorders. It is also referenced in relation to metabolic syndrome.

Potential Therapeutic Applications in Ischemic, Degenerative, and Proliferative Diseases Based on NO Release

Tilnoprofen arbamel functions as a nitrate (B79036) prodrug designed to release nitric oxide (NO) in a controlled and selective manner within the body, notably without the hypotensive side effects typically associated with nitrate vasodilators. This controlled NO release is achieved by slowing the absorption of the prodrugs.

The unique properties of Tilnoprofen arbamel allow it to utilize the specific nitric oxide carrier system of erythrocytes, leading to the production of nitrosohemoglobin (SNO-Hb). Being esters and salts, these compounds are readily hydrolyzable, which facilitates the release of the original active drugs. This mechanism is believed to enhance the efficacy of the parent drugs and mitigate their side effects through the synergistic actions of nitric oxide.

These characteristics make Tilnoprofen arbamel potentially useful for the prevention and treatment of a broad spectrum of inflammatory, ischemic, degenerative, and proliferative diseases affecting various organ systems, including:

Musculoskeletal system: Rheumatoid arthritis, osteoarthritis, lupus, osteoporosis, Paget's disease.

Tegumental system: Ulcers, aphtha, psoriasis, dermatitis, skin tumors.

Respiratory system: Asthma, chronic obstructive pulmonary disease, allergy, emphysema, bronchitis, acute respiratory distress syndrome (ARDS), rhinitis, cystic fibrosis, lung tumors.

Gastrointestinal system: Peptic ulcer, duodenal ulcer, ulcerative colitis, Crohn's disease, hepatic cirrhosis, pancreatitis, esophagitis, gastritis, colon familial polyposis, colon-rectum tumors, liver tumors, esophagus tumors, pancreas tumors, stomach tumors.

Genito-urinary system: Benign prostatic hypertrophy, prostatitis, sexual disorders, prostate tumors, breast tumors, uterus tumors, ovary tumors, urinary incontinence, bladder tumors.

Central nervous system: Multiple sclerosis, Alzheimer's disease, brain tumors.

Toxicological Research and Adverse Event Profile Analysis

Mechanisms of Gastrointestinal System Effects: Bleeding and Perforation

Limited information hints at a potential association between Tilnoprofen arbamel and gastrointestinal bleeding. A patent document lists the compound in a context that includes discussions of gastrointestinal side effects common to nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are known to cause gastrointestinal complications, including bleeding and perforation, through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for maintaining the integrity of the gastrointestinal mucosa. However, no specific studies detailing the mechanisms by which Tilnoprofen arbamel might induce such effects, nor any preclinical or clinical data quantifying this risk, are available in the public domain.

Central Nervous System Adverse Manifestations: Insomnia, Anxiety, Depression, and Irritability

A singular database, Inxight Drugs, directly links Tilnoprofen arbamel to several central nervous system (CNS) adverse effects. The entry for the compound lists insomnia, anxiety, depression, and irritability as reported adverse events. This suggests that the compound may cross the blood-brain barrier and interact with neurochemical pathways. The specific mechanisms for these effects are not elaborated upon, and no clinical trial data or case reports could be found to substantiate the frequency or severity of these manifestations.

Hepatic and Renal Safety Considerations in Preclinical Models

Despite extensive searches, no preclinical studies detailing the hepatic or renal safety profile of Tilnoprofen arbamel are publicly accessible. Standard toxicological assessments of new chemical entities involve in vitro and in vivo studies to evaluate the potential for liver and kidney damage. The absence of such data for Tilnoprofen arbamel makes it impossible to comment on its safety in these organ systems.

Comparative Toxicological Studies with Other NSAIDs

No comparative toxicological studies between Tilnoprofen arbamel and other NSAIDs, such as diclofenac (B195802), ibuprofen, or naproxen, were found. Such studies are essential for understanding the relative safety and therapeutic index of a new drug compared to existing alternatives. Without this information, the toxicological profile of Tilnoprofen arbamel in relation to other drugs in its putative class remains unknown.

Overall Risk-Benefit Assessment in Relation to Discontinuation

There is no available information regarding a formal risk-benefit assessment of Tilnoprofen arbamel by any regulatory agency. Furthermore, there are no public records detailing the discontinuation of its development or marketing, or the reasons for such actions. A comprehensive risk-benefit analysis requires substantial clinical data on both the efficacy and safety of a compound, none of which is currently in the public domain for Tilnoprofen arbamel.

Drug Interaction Research

Pharmacokinetic Interaction Potential with Co-administered Agents

Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or elimination (ADME) of another drug. For a prodrug like Tilnoprofen arbamel, which is rapidly metabolized to its active form, Tilnoprofenic Acid, potential pharmacokinetic interactions would typically involve:

Metabolism: Interference with the enzymes responsible for its hydrolysis or the metabolism of Tilnoprofenic Acid. Many NSAIDs are metabolized by cytochrome P450 (CYP) enzymes, and co-administration with inhibitors or inducers of these enzymes could alter the plasma concentrations of the active drug.

Protein Binding: NSAIDs are generally highly protein-bound. Co-administration with other highly protein-bound drugs could lead to displacement interactions, potentially increasing the free concentration of either drug.

Transporter-Mediated Interactions: Interactions with drug transporters (e.g., OATP, OAT, P-gp) involved in the absorption, distribution, or elimination of Tilnoprofen arbamel or Tilnoprofenic Acid could also affect their systemic exposure.

However, specific studies detailing the pharmacokinetic interaction potential of Tilnoprofen arbamel with co-administered agents, including identified metabolic pathways, involved enzymes (e.g., specific CYP isoforms), or transporter interactions, are not found in the accessible scientific literature. Consequently, no specific research findings or data tables can be provided for this compound regarding its pharmacokinetic interactions.

Pharmacodynamic Interactions and Cumulative Effects

Pharmacodynamic interactions occur when the pharmacological effect of one drug is altered by that of another drug, often at the same target or through alternate pathways. nasa.govgoogleapis.com As an NSAID and cyclo-oxygenase inhibitor, Tilnoprofen arbamel (via Tilnoprofenic Acid) would theoretically have the potential for pharmacodynamic interactions common to this drug class. These might include:

Other NSAIDs or Corticosteroids: Concurrent use could lead to additive effects, potentially increasing the risk of gastrointestinal or renal adverse effects, although specific data for Tilnoprofen arbamel are unavailable.

Anticoagulants/Antiplatelet Agents: NSAIDs can inhibit platelet aggregation and may cause gastrointestinal bleeding, leading to a theoretical increased risk of bleeding when co-administered with anticoagulants (e.g., warfarin) or antiplatelet agents (e.g., aspirin).

Antihypertensive Agents: NSAIDs can attenuate the effects of some antihypertensive medications (e.g., ACE inhibitors, diuretics) by affecting renal prostaglandin (B15479496) synthesis.

Lithium or Methotrexate: NSAIDs can reduce the renal clearance of drugs like lithium and methotrexate, potentially leading to increased toxicity.

Despite these general considerations for NSAIDs, no specific detailed research findings or data tables outlining the pharmacodynamic interactions or cumulative effects of Tilnoprofen arbamel with other therapeutic agents have been identified in publicly available studies.

Implications for Polypharmacy and Patient Safety

Polypharmacy, the concurrent use of multiple medications, significantly increases the risk of drug-drug interactions, which can lead to altered drug efficacy or increased adverse events. For any new drug, especially one intended for chronic conditions like rheumatoid arthritis, understanding its interaction profile is critical for patient safety in polypharmacy settings.

Given that Tilnoprofen arbamel was a prodrug designed to act as an NSAID, its potential implications for polypharmacy would generally align with those of other NSAIDs. In the absence of specific interaction data for Tilnoprofen arbamel, clinicians would typically rely on the known interaction profiles of other NSAIDs and exercise caution when co-administering it with drugs known to interact with this class. The lack of specific interaction studies for Tilnoprofen arbamel means that detailed implications for its use in polypharmacy and patient safety cannot be definitively stated beyond general pharmacological principles applicable to its drug class.

Methodological Approaches in Tilnoprofen Arbamel Research

In Vitro Cellular and Biochemical Assays for Target Engagement (e.g., COX enzyme assays, IL-6 production assays)

In vitro studies were crucial for elucidating Tilnoprofen arbamel's direct interaction with its molecular targets. As a COX inhibitor, Tilnoprofen arbamel's ability to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes would typically be assessed using isolated enzyme assays or cell-based assays. These assays measure the inhibition of prostaglandin (B15479496) synthesis, a direct output of COX activity. For instance, COX-1 activity can be determined by measuring serum thromboxane (B8750289) B2 (TxB2) synthesis in clotted blood samples, while COX-2 activity can be assessed by measuring prostaglandin E2 (PGE2) synthesis in lipopolysaccharide-stimulated blood samples. nih.govnih.gov

While specific in vitro COX inhibition data for Tilnoprofen arbamel are not fully detailed in available summaries, its classification as a COX inhibitor implies that such assays would have demonstrated its inhibitory effects on these enzymes. patsnap.comnih.govgoogleapis.com Furthermore, the impact of Tilnoprofen arbamel on inflammatory cytokine production, such as interleukin-6 (IL-6), would be evaluated in cellular assays. IL-6 is a pro-inflammatory cytokine whose production is often elevated in inflammatory conditions like rheumatoid arthritis, an indication for which Tilnoprofen arbamel was investigated. sygnaturediscovery.comkaggle.comnih.govnih.gov Assays measuring IL-6 production in stimulated immune cells (e.g., macrophages or synovial fibroblasts) would assess the compound's ability to modulate inflammatory pathways beyond direct COX inhibition. nih.govnih.gov

In Vivo Animal Models for Efficacy, Safety, and Pharmacokinetic Profiling

In vivo studies using animal models were instrumental in evaluating the efficacy, safety, and pharmacokinetic profile of Tilnoprofen arbamel. Research on Tilnoprofen arbamel primarily utilized rat models to investigate its analgesic and anti-inflammatory activities. patsnap.comnih.gov

Key efficacy models included:

Carrageenin Paw Edema Test: This model assesses acute inflammation and hyperalgesia. Tilnoprofen arbamel (Y-23023) dose-dependently inhibited both hyperalgesia (measured by the Randall-Selitto method) and paw edema in this test. Notably, its antinociceptive activity was observed to be independent of its anti-inflammatory effect in this model when administered after carrageenin injection. patsnap.com

Silver Nitrate-Induced Arthritic Pain: Tilnoprofen arbamel demonstrated a potent inhibitory effect on pain in this chronic inflammatory model. patsnap.com

Adjuvant-Induced Hyperalgesia and Paw Swelling: In this model, Tilnoprofen arbamel's analgesic and anti-inflammatory activities were found to be nearly equipotent to diclofenac (B195802) sodium and indomethacin (B1671933), and more potent than loxoprofen (B1209778) sodium. patsnap.com

The comparative efficacy of Tilnoprofen arbamel (Y-23023) against other NSAIDs in acute and subacute pain models is summarized below:

| Compound | Efficacy in Acute/Subacute Pain Models |

| Tilnoprofen arbamel (Y-23023) | More potent than diclofenac sodium, indomethacin, and loxoprofen sodium patsnap.com |

| Diclofenac Sodium | Less potent than Y-23023 patsnap.com |

| Indomethacin | Less potent than Y-23023 patsnap.com |

| Loxoprofen Sodium | Less potent than Y-23023 patsnap.com |

Pharmacokinetic profiling in rats revealed that Tilnoprofen arbamel (Y-23023) was rapidly absorbed. Its active metabolite, M1 (Tilnoprofenic acid), reached a mean maximum plasma concentration (Cmax) of 1.13 µg/mL after 1 hour in plasma, compared to indomethacin's Cmax of 3.38 µg/mL after 3 hours. patsnap.com The mean area under the curve (AUC) for M1 in plasma was 5.45 µg·h/mL, while for indomethacin it was 22.49 µg·h/mL. patsnap.com Interestingly, the PMNs/plasma ratio of M1 was approximately 2.8 times higher than that of indomethacin, suggesting a greater association of the active metabolite with polymorphonuclear leukocytes. patsnap.com

Table 1: Pharmacokinetic Parameters of Tilnoprofenic Acid (M1) and Indomethacin in Rat Plasma and PMNs patsnap.com

| Parameter | Tilnoprofenic Acid (M1) (Plasma) | Indomethacin (Plasma) | Tilnoprofenic Acid (M1) (PMNs) | Indomethacin (PMNs) |

| Tmax | 1 h | 3 h | 1 h | 3 h |

| Cmax | 1.13 µg/mL | 3.38 µg/mL | 11.1 ng/10^8 cells | 15.4 ng/10^8 cells |

| AUC | 5.45 µg·h/mL | 22.49 µg·h/mL | 58.6 ng·h/10^8 cells | 95.2 ng·h/10^8 cells |

Advanced Analytical Techniques for Metabolite Identification and Quantification

The identification and quantification of Tilnoprofen arbamel and its metabolites, particularly the active metabolite Tilnoprofenic acid (M1), were critical for understanding its pharmacokinetics and pharmacodynamics. patsnap.comsygnaturediscovery.comnih.gov Advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography, would have been employed for this purpose. sygnaturediscovery.comnih.govthermofisher.com

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are standard methods for metabolite identification and quantification in biological samples due to their high sensitivity, selectivity, and ability to separate complex mixtures. sygnaturediscovery.comnih.govthermofisher.com These techniques allow for the detection and characterization of both parent compounds and their biotransformation products. sygnaturediscovery.comnih.gov High-resolution accurate-mass spectrometry (HRAM-MS) would be used to determine the exact mass of metabolites, aiding in their structural elucidation. sygnaturediscovery.comthermofisher.com Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies in MS/MS can provide fragmentation patterns crucial for identifying unknown metabolites by comparing them against spectral databases or through in silico fragmentation prediction. nih.govkyoto-u.ac.jp

Nuclear Magnetic Resonance (NMR) spectroscopy could also be used for unambiguous structural identification of isolated metabolites, complementing MS data. nih.govkyoto-u.ac.jp The comprehensive metabolic profiling would involve analyzing samples from in vitro metabolism studies (e.g., using human hepatocytes or liver microsomes) and in vivo animal studies to understand the metabolic pathways and potential liabilities of Tilnoprofen arbamel. sygnaturediscovery.com

Retrospective Analysis of Clinical Development and Discontinuation Factors

Tilnoprofen arbamel's highest global R&D status is "Discontinued," having been investigated for indications such as rheumatoid arthritis. sygnaturediscovery.comnih.gov The discontinuation of a drug candidate's clinical development can stem from various factors, even if preclinical studies show promise. nih.govnih.gov While specific detailed reasons for Tilnoprofen arbamel's discontinuation are not publicly elaborated beyond its status, common factors leading to such decisions in drug development include:

Lack of Superior Efficacy in Clinical Trials: Despite promising preclinical results in animal models where Tilnoprofen arbamel showed potency comparable or superior to existing NSAIDs in some pain and inflammation models patsnap.com, it might not have demonstrated a sufficiently improved efficacy profile in human clinical trials compared to established treatments for rheumatoid arthritis. sygnaturediscovery.com

Unfavorable Pharmacokinetic Profile in Humans: Although animal pharmacokinetic data indicated rapid absorption and favorable distribution of its active metabolite patsnap.com, unforeseen pharmacokinetic challenges in humans, such as variability in absorption, metabolism, or elimination rates, could have impacted its therapeutic window or led to inconsistent drug exposure. europa.eunih.govhaematologica.org

Strategic Business Decisions: Pharmaceutical development is a high-risk, high-cost endeavor. Companies may discontinue programs based on evolving market landscapes, the emergence of more promising compounds in their pipeline, or a re-evaluation of the commercial viability of the drug, even if the compound shows some potential. nih.gov

Challenges in Patient Recruitment or Trial Feasibility: Clinical trials can be prematurely discontinued (B1498344) due to difficulties in recruiting the required number of patients or other logistical challenges, which can make the trial impractical or too costly to complete. nih.govnih.gov

The discontinuation suggests that, despite its demonstrated anti-inflammatory and analgesic properties in preclinical settings, Tilnoprofen arbamel did not meet the necessary criteria for continued progression through the rigorous stages of clinical development. sygnaturediscovery.comnih.gov

Patent Landscape and Intellectual Property Analysis

Examination of Key Patents Pertaining to Tilnoprofen Arbamel and its Derivatives

Tilnoprofen arbamel (PubChem CID: 164072) is frequently cited across numerous patent documents, though often not as the primary subject of the invention. PubChem itself indicates a substantial number of patents associated with the chemical structure of Tilnoprofen arbamel scbt.comgoogleapis.com. A significant portion of these mentions occurs within the context of drug delivery systems, where Tilnoprofen arbamel is listed as one of many possible active pharmaceutical ingredients (APIs) that can be incorporated into novel formulations.

For instance, Tilnoprofen arbamel has been included in patent applications describing modified release dosage forms. These patents, such as US20060018933A1 and US20060024365A1, focus on the technology of drug delivery—like dual retard techniques to control release rates or formulations combining high-solubility active ingredients with immediate or modified release components—rather than the specific therapeutic properties or synthesis of Tilnoprofen arbamel itself. Similarly, it appears in patents related to oral delivery formulations and fatty acid-pharmaceutical agent conjugates, indicating its consideration for various drug administration strategies.

One notable patent where Tilnoprofen arbamel is mentioned is US11208399B2, titled "NLRP3 inflammasome inhibitors." In this patent, Tilnoprofen arbamel is listed among various drugs in the description. The patent's current assignee is Novartis AG, and its anticipated expiration date is May 15, 2040. However, the core claims of this patent are directed towards novel NLRP3 inflammasome inhibitors, suggesting Tilnoprofen arbamel's inclusion might be as a reference compound or a compound with potential, albeit indirect, relevance to the inflammasome pathway, rather than being the central claimed invention for its known NSAID activity.

Impact of Intellectual Property on Research and Development Trajectories

The discontinued (B1498344) R&D status of Tilnoprofen arbamel by Japan Tobacco (Hong Kong) Ltd. uni-goettingen.de suggests that the initial intellectual property, likely covering its synthesis, composition of matter, and primary therapeutic applications as an NSAID, did not lead to successful market entry or sustained development. This discontinuation implies that the commercial viability or clinical profile, despite promising preclinical efficacy, may have presented challenges.

However, the continued mention of Tilnoprofen arbamel in more recent patents, particularly those related to drug delivery systems or broader pharmacological mechanisms, indicates a different aspect of its intellectual property impact. These mentions suggest that while the compound itself is no longer actively developed as a standalone drug, its known chemical structure and established pharmacological properties (e.g., as an NSAID) make it a relevant candidate for inclusion in claims for new formulation technologies or as a benchmark compound in studies exploring new biological pathways (like NLRP3 inflammasome inhibition).

This pattern suggests that the intellectual property landscape for Tilnoprofen arbamel has shifted from protecting its core drug development to recognizing its utility within broader pharmaceutical innovations. The existence of patents on delivery systems that could incorporate Tilnoprofen arbamel might offer avenues for future development if renewed interest arises or if its properties are found to be uniquely advantageous within a specific formulation context. However, for now, the primary R&D trajectory for Tilnoprofen arbamel as a novel drug has ceased, with its IP footprint reflecting its historical significance and potential as a component in advanced drug delivery, rather than driving new drug discovery efforts for the compound itself.

Challenges, Unresolved Research Questions, and Future Directions

Re-evaluation of Tilnoprofen Arbamel's Therapeutic Potential and Discontinuation Rationale

Tilnoprofen arbamel, also identified as Y-23023, was developed by Japan Tobacco (Hong Kong) Ltd. and Yoshitomi as a prodrug intended for the treatment of pain, particularly in conditions like rheumatoid arthritis. patsnap.comncats.io Preclinical studies indicated that Tilnoprofen arbamel was rapidly hydrolyzed in vivo to its active metabolite, α,2-dimethyl-5H- nih.govbenzopyrano[2,3-b]pyridine-7-acetic acid, known as Tilnoprofenic acid (or M1). patsnap.comncats.io This active metabolite functions as a cyclo-oxygenase (COX) inhibitor, a common mechanism among NSAIDs. ncats.io

Despite demonstrating potent analgesic and anti-inflammatory activities in various rat models, often surpassing or being equipotent to established NSAIDs like diclofenac (B195802) sodium, indomethacin (B1671933), and loxoprofen (B1209778) sodium, Tilnoprofen arbamel's global highest R&D status is "Discontinued". patsnap.com The specific rationale for its discontinuation is not extensively detailed in publicly available summaries. This lack of explicit information presents a significant unresolved question, prompting a potential re-evaluation of its therapeutic potential. Understanding the precise factors that led to its cessation – whether related to pharmacokinetics, safety concerns not publicly detailed, or strategic business decisions – is crucial for any prospective revival or repurposing efforts. patsnap.comncats.iowho.int

Development of Novel Prodrug Strategies Utilizing the Tilnoprofenic Acid Scaffold

Given that Tilnoprofen arbamel itself is a prodrug of Tilnoprofenic acid, the active COX-inhibiting metabolite, the Tilnoprofenic acid scaffold presents a compelling foundation for the development of novel prodrug strategies. Prodrugs are pharmacologically inactive compounds designed to undergo biotransformation in vivo to release the active drug. google.comnih.gov This approach is widely employed to overcome various limitations of parent drugs, including poor solubility, inadequate absorption and distribution, lack of site specificity, chemical instability, and unfavorable pharmacokinetic/pharmacodynamic (PK/PD) profiles. nih.govmdpi.com

The Tilnoprofenic acid scaffold, with its established anti-inflammatory activity, could be modified to create new prodrugs aimed at improving its therapeutic index, enhancing targeted delivery, or optimizing its release profile. For instance, novel prodrug designs could explore:

Targeted Delivery: Designing prodrugs that are activated specifically at sites of inflammation (e.g., pH-sensitive prodrugs for acidic inflammatory environments) could reduce systemic exposure and potential off-target effects. researchgate.netnih.gov

Improved Pharmacokinetics: Modifying the scaffold to enhance absorption, extend half-life, or reduce peak-to-trough fluctuations could lead to more consistent therapeutic effects and improved patient compliance. nih.govmdpi.com

Enhanced Solubility and Bioavailability: If the active Tilnoprofenic acid itself possesses solubility challenges, new prodrug linkages could be explored to improve its aqueous solubility, thereby enhancing its bioavailability. google.commdpi.comgoogle.com

The exploration of diverse linker chemistries and activating enzymes, similar to strategies used in other therapeutic areas, could yield prodrugs with superior properties compared to the original Tilnoprofen arbamel. researchgate.netjustia.comnih.govmdpi.com

Further Elucidation of Nitric Oxide-Mediated Pleiotropic Effects in Pathophysiological Contexts

While the prompt suggests an area of focus on nitric oxide (NO)-mediated pleiotropic effects, current published information predominantly characterizes Tilnoprofen arbamel and its active metabolite, Tilnoprofenic acid, as cyclo-oxygenase inhibitors. patsnap.comncats.io The primary mechanism described involves the inhibition of prostaglandin (B15479496) production, leading to analgesic and anti-inflammatory effects. patsnap.com

There is no direct evidence from the provided search results linking Tilnoprofen arbamel specifically to nitric oxide-mediated pleiotropic effects. Therefore, any potential involvement of nitric oxide in its pharmacological profile, or the pleiotropic effects mediated by nitric oxide in pathophysiological contexts relevant to its therapeutic indications, remains an area requiring dedicated and comprehensive scientific investigation. Future research could explore whether Tilnoprofenic acid or its derivatives interact with nitric oxide pathways, either directly or indirectly, and if such interactions contribute to broader therapeutic benefits beyond COX inhibition in various disease states.

Comparative Research with Modern Anti-inflammatory Agents and Prodrug Technologies

Comparative research is essential to position Tilnoprofen arbamel or its derivatives within the current landscape of anti-inflammatory agents and prodrug technologies. Preclinical data indicated that Tilnoprofen arbamel exhibited potent analgesic and anti-inflammatory activities, often surpassing or being equipotent to widely used NSAIDs. patsnap.com

Comparative Efficacy of Tilnoprofen Arbamel in Preclinical Models

| Comparative Agent | Effect on Acute/Subacute Pain (vs. Tilnoprofen arbamel) | Effect on Adjuvant-Induced Hyperalgesia & Paw Swelling (vs. Tilnoprofen arbamel) |

| Diclofenac sodium | Less potent patsnap.com | Nearly equipotent patsnap.com |

| Indomethacin | Less potent patsnap.com | Nearly equipotent patsnap.com |

| Loxoprofen sodium | More potent than loxoprofen sodium patsnap.com | Less potent patsnap.com |

This table illustrates Tilnoprofen arbamel's competitive efficacy in specific preclinical pain and inflammation models. patsnap.com

Modern anti-inflammatory drug development has moved beyond simple COX inhibition to include more selective COX-2 inhibitors, dual COX/LOX inhibitors, and agents targeting specific inflammatory cytokines or signaling pathways. Furthermore, advanced prodrug technologies offer sophisticated mechanisms for drug release and targeting. nih.govmdpi.comnih.gov Comparative studies could involve:

Head-to-head comparisons: Evaluating Tilnoprofenic acid (the active metabolite) against newer anti-inflammatory agents in relevant in vitro and in vivo models to assess its efficacy and mechanism of action in a contemporary context. nih.govnih.gov

Combination therapies: Investigating the potential of Tilnoprofenic acid derivatives in combination with other anti-inflammatory or disease-modifying agents, exploring synergistic effects or improved outcomes.

Identification and Addressing of Remaining Gaps in Preclinical and Clinical Knowledge

The discontinuation of Tilnoprofen arbamel suggests significant gaps in the understanding of its full profile, particularly in the clinical context. Key areas for further investigation include:

Comprehensive Discontinuation Analysis: A detailed understanding of the specific reasons for its discontinuation is paramount. This would involve accessing and analyzing the full preclinical and clinical data that led to the decision, which is not publicly available. This could reveal unforeseen toxicity, pharmacokinetic limitations, or commercial factors.

Long-term Safety and Efficacy: Even with promising preclinical data, long-term safety and efficacy in human subjects are critical. If Tilnoprofen arbamel progressed to early clinical trials, further analysis of those results could identify specific challenges.

Pharmacogenomics: Investigating how genetic variations might influence the metabolism, efficacy, or safety of Tilnoprofen arbamel or Tilnoprofenic acid could inform personalized medicine approaches.

Repurposing Potential: Exploring the compound's activity in other therapeutic areas beyond inflammation and pain, given its potent effects, could reveal new applications. google.com

Mechanism of Action Elucidation: While identified as a COX inhibitor, a deeper understanding of its precise interactions with COX isoforms, and any other potential molecular targets or pathways, could optimize future drug design.

Advanced Formulation Strategies: Beyond prodrugs, exploring advanced drug delivery systems (e.g., nanoparticles, sustained-release formulations) for Tilnoprofenic acid could address any remaining formulation challenges or improve patient compliance. google.comgoogleapis.com

Addressing these gaps through rigorous preclinical and, if warranted, renewed clinical investigation, could potentially resurrect the therapeutic utility of the Tilnoprofenic acid scaffold or inspire the development of next-generation anti-inflammatory agents.

Q & A

[Basic] What analytical methods are recommended for quantifying Tilnoprofen arbamel in biological matrices?

To quantify Tilnoprofen arbamel (C₂₀H₂₂N₂O₄, MW 354.4 g/mol), use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) . Ensure method validation by cross-referencing with certified reference standards (e.g., PhytoLab’s protocols for purity verification ). The compound’s InChI=1/C20H22N2O4 structure informs column selection (e.g., C18 reverse-phase) and mobile phase optimization. Calibration curves should span physiologically relevant concentrations (0.1–50 µg/mL) with quality controls at low, medium, and high ranges.

[Basic] What validated animal models are suitable for testing Tilnoprofen arbamel’s analgesic efficacy?

Use rodent models such as carrageenan-induced paw edema or acetic acid writhing tests. These models align with NSAID evaluation frameworks. Ensure randomization of treatment/control groups and standardized pain thresholds (e.g., von Frey filaments). Reference preclinical study design guidelines to minimize bias, including blinding and power analysis .

[Advanced] How can researchers resolve contradictions between in vitro and in vivo efficacy data for Tilnoprofen arbamel?

Apply systematic review methodologies to identify confounding variables (e.g., metabolic differences, bioavailability). Conduct sensitivity analyses to assess dose-response consistency. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments, such as pharmacokinetic-pharmacodynamic (PK-PD) modeling in ex vivo systems. Address gaps in existing literature through targeted replication studies .

[Basic] What synthetic routes are documented for Tilnoprofen arbamel?

Review synthetic pathways via SciFinder or Reaxys using keywords like "Tilnoprofen arbamel synthesis" and CAS No. 159098-79-0 . Optimize routes using esterification of (+-)-α,2-dimethyl-5H-benzopyrano pyridine-7-acetic acid with N,N-dimethylglycolamide. Cross-validate yields and purity with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

[Advanced] What statistical approaches are optimal for analyzing dose-response relationships in Tilnoprofen arbamel toxicity studies?

Employ nonlinear regression models (e.g., sigmoidal Emax) to estimate EC₅₀/ED₅₀ values. For longitudinal toxicity data, use mixed-effects models to account for inter-individual variability. Validate assumptions via residual plots and leverage ANOVA for group comparisons. Document methodological transparency per AP Research Paper Rubric standards .

[Basic] Which pharmacokinetic parameters should be prioritized when assessing Tilnoprofen arbamel’s bioavailability?

Focus on Cₘₐₓ (peak plasma concentration), Tₘₐₓ (time to peak), AUC₀–∞ (area under the curve), and t₁/₂ (elimination half-life). Use serial blood sampling in Sprague-Dawley rats with LC-MS quantification . Compare results against established NSAIDs (e.g., ibuprofen) to contextualize absorption kinetics.

[Advanced] How to design a longitudinal study evaluating the chronic toxicity of Tilnoprofen arbamel?

Adopt a phased approach :

- Phase 1 : 28-day rodent study with histopathological endpoints (liver/kidney).

- Phase 2 : 6-month carcinogenicity assessment in two species.

Incorporate control groups, staggered dosing, and interim analyses. Follow OECD Guidelines 452 and reference Research Methodology frameworks for objective alignment .

[Basic] What storage conditions preserve Tilnoprofen arbamel’s stability in experimental settings?

Store lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use acetonitrile/water mixtures (60:40) at 4°C to prevent hydrolysis. Monitor stability via periodic HPLC analysis .

[Advanced] What strategies mitigate batch-to-batch variability in Tilnoprofen arbamel pharmacological studies?

Standardize synthesis protocols using quality-by-design (QbD) principles. Characterize batches via X-ray diffraction (crystallinity) and thermogravimetric analysis (decomposition thresholds). Implement ICH Q2(R1) validation criteria for analytical methods .

[Basic] How to conduct a comprehensive literature review on Tilnoprofen arbamel’s mechanism of action?

Use PubMed , Embase , and Web of Science with Boolean strings:

TS=(("Tilnoprofen arbamel" OR "159098-79-0") AND ("COX inhibition" OR "NSAID mechanism"))

Filter for studies with in vitro binding assays (e.g., COX-1/COX-2 inhibition ratios) [[3]]. Map findings using PRISMA flow diagrams.

[Advanced] How to optimize protocols for detecting rare adverse effects of Tilnoprofen arbamel?

Deploy adaptive trial designs with interim safety checkpoints. Use Bayesian statistical models to update risk probabilities in real time. Leverage large-scale electronic health records (EHRs) for post-marketing surveillance, ensuring ethical compliance [[5, 18]].

[Advanced] What comparative study designs effectively evaluate Tilnoprofen arbamel against newer NSAIDs?

Design double-blind, active-controlled trials with endpoints like pain reduction (VAS scale) and GI toxicity markers. Use network meta-analysis to synthesize indirect comparisons. Ensure equipoise by randomizing patients to Tilnoprofen arbamel, celecoxib, or naproxen arms [[12]].

[Basic] What ethical considerations are paramount in human trials involving Tilnoprofen arbamel?

Obtain informed consent with explicit disclosure of cardiovascular/renal risks. Adhere to ICH GCP guidelines and secure IRB approval. For vulnerable populations (e.g., elderly), implement additional monitoring protocols [[5]].

[Advanced] How to address interspecies differences when translating Tilnoprofen arbamel preclinical results to humans?

Apply allometric scaling (e.g., body surface area normalization) for dose conversion. Validate predictions using physiologically based pharmacokinetic (PBPK) modeling . Cross-reference human hepatocyte metabolism data with rodent in vivo results [[15]].

[Basic] What in vitro binding assays confirm Tilnoprofen arbamel’s selectivity for COX isoforms?

Use recombinant COX-1/COX-2 enzyme inhibition assays with fluorescence-based detection. Calculate IC₅₀ values and compare to selectivity ratios of diclofenac. Include negative controls (e.g., vehicle-only) and triplicate runs to ensure reproducibility [[16]].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.